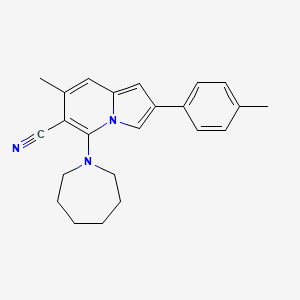

5-azepan-1-yl-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indolizines are heterocyclic compounds characterized by a fused pyridine and pyrrole ring system, which serve as key structures in various biochemical processes and synthetic applications. The research around these compounds involves exploring their synthesis, molecular structures, and potential applications, including their chemical reactions and properties.

Synthesis Analysis

Indolizine derivatives are synthesized through various methods, including one-pot procedures and tandem reactions. Nebe et al. (2016) described the synthesis of various heterocyclic structures, including tetrahydroindolizines and pyrrolo[1,2-a]azepines, from 3,4-dihydro-2H-pyrrole-2-carbonitriles using an alkylation/annulation sequence, achieving high yields from commercially available materials (Nebe, Kucukdisli, & Opatz, 2016).

Molecular Structure Analysis

The molecular structure of indolizine derivatives reveals significant variability, with substituents influencing the compound's electronic and spatial configuration. Structural determination through techniques like X-ray crystallography provides insights into the arrangement of atoms within the molecule and their interaction patterns.

Chemical Reactions and Properties

Indolizines undergo various chemical reactions, including cycloadditions and rearrangements. For example, the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate results in derivatives through a double Michael reaction followed by cyclization (Tominaga et al., 1997). These reactions expand the chemical space of indolizine derivatives, enabling the synthesis of compounds with diverse functional groups and properties.

Scientific Research Applications

Synthesis and Chemical Applications

Versatile Synthetic Intermediates

Indolizine derivatives, including those related to the specified compound, are often used as versatile intermediates in the synthesis of various heterocyclic structures. For example, Nebe, Kucukdisli, and Opatz (2016) demonstrated that 3,4-dihydro-2H-pyrrole-2-carbonitriles serve as precursors for synthesizing tetrahydroindolizines, dihydro-1H-pyrrolizines, and tetrahydro-5H-pyrrolo[1,2-a]azepines through alkylation/annulation sequences, highlighting the potential of similar compounds in synthesizing complex heterocyclic structures (Nebe, Kucukdisli, & Opatz, 2016).

Antimicrobial Agents

Faghih‐Mirzaei et al. (2018) explored the synthesis of indolizine-1-carbonitrile derivatives with potential anti-microbial properties. The study involved a novel one-pot synthesis method and demonstrated significant antimicrobial activity for certain derivatives, suggesting the potential of indolizine derivatives in developing new antimicrobial agents (Faghih‐Mirzaei et al., 2018).

Biological and Pharmacological Research

Antimicrobial and Anti-inflammatory Activities

Research has shown that indolizine derivatives can exhibit significant antimicrobial and anti-inflammatory activities. Alam et al. (2012) synthesized 4,5-dihydropyrimidine-5-carbonitrile derivatives and evaluated their anti-inflammatory and antimicrobial actions, finding that some derivatives showed promising results, which indicates the potential of indolizine derivatives in medical applications (Alam et al., 2012).

Molecular Docking and Inhibitor Studies

The structural complexity of indolizine derivatives makes them suitable candidates for molecular docking studies, aiming to find inhibitors for various biological targets. Venkateshan et al. (2019) performed molecular docking studies on pyridine derivatives, which are structurally related to indolizine compounds, to identify potential inhibitors of NAMPT, a target relevant in cancer research (Venkateshan et al., 2019).

properties

IUPAC Name |

5-(azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3/c1-17-7-9-19(10-8-17)20-14-21-13-18(2)22(15-24)23(26(21)16-20)25-11-5-3-4-6-12-25/h7-10,13-14,16H,3-6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZZBLVBTLBSKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C(=C2)C=C(C(=C3N4CCCCCC4)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Azepan-1-yl)-7-methyl-2-(4-methylphenyl)indolizine-6-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)

![4-[(diethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide](/img/structure/B5509483.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5509485.png)

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-5,6-dimethyl-1H-benzimidazole](/img/structure/B5509503.png)

![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)

![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)

![7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B5509536.png)

![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5509545.png)